Janelia Fluor 635, SE
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Overview
Description
Janelia Fluor 635, SE is a red fluorogenic fluorescent dye that contains an N-hydroxysuccinimide ester. This compound is known for its ability to conjugate with primary amine groups, making it highly suitable for live cell imaging. It is widely used in various scientific research applications due to its bright fluorescence and photostability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 635, SE involves the incorporation of an azetidine group into the fluorophore structure. This modification enhances the quantum yield and photostability of the dye.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: Janelia Fluor 635, SE primarily undergoes conjugation reactions with primary amine groups. This reaction is facilitated by the N-hydroxysuccinimide ester group, which forms a stable amide bond with the amine group .
Common Reagents and Conditions: The conjugation reaction typically requires mild conditions, such as a neutral to slightly basic pH, and can be carried out in aqueous or organic solvents. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) and organic solvents like dimethyl sulfoxide (DMSO) .
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in a conjugated fluorescent dye that can be used for various imaging applications .
Scientific Research Applications
Janelia Fluor 635, SE has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent label for tracking chemical reactions and studying molecular interactions.
Biology: Employed in live cell imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases at the cellular level.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Janelia Fluor 635, SE involves its ability to conjugate with primary amine groups through the N-hydroxysuccinimide ester group. This conjugation results in the formation of a stable amide bond, allowing the dye to be covalently attached to biomolecules. The fluorescent properties of the dye enable the visualization of these biomolecules under appropriate imaging conditions .
Comparison with Similar Compounds
Alexa Fluor 633: Another red fluorescent dye with similar applications in live cell imaging and flow cytometry.
Atto 633: Known for its high photostability and brightness, used in super-resolution microscopy.
CF633: A red fluorescent dye with applications in confocal microscopy and flow cytometry.
Uniqueness of Janelia Fluor 635, SE: this compound stands out due to its enhanced brightness and photostability, which are achieved through the incorporation of the azetidine group. This modification results in a higher quantum yield and longer fluorescence lifetime compared to other similar dyes .
Properties
Molecular Formula |
C33H29F2N3O6Si |
---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(3-fluoroazetidin-1-ium-1-ylidene)-7-(3-fluoroazetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |
InChI |
InChI=1S/C33H29F2N3O6Si/c1-45(2)27-12-21(36-14-19(34)15-36)4-7-24(27)31(25-8-5-22(13-28(25)45)37-16-20(35)17-37)26-11-18(3-6-23(26)32(41)42)33(43)44-38-29(39)9-10-30(38)40/h3-8,11-13,19-20H,9-10,14-17H2,1-2H3 |
InChI Key |
YVKNNZJUJGADIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC(=[N+]3CC(C3)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C |
Origin of Product |
United States |
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